molecular formula C8H7FO2S B2556870 2-Fluoro-6-(methylsulfanyl)benzoic acid CAS No. 1516052-88-2

2-Fluoro-6-(methylsulfanyl)benzoic acid

Cat. No.: B2556870
CAS No.: 1516052-88-2
M. Wt: 186.2
InChI Key: DWQAFIDDWAYLJW-UHFFFAOYSA-N
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Description

2-Fluoro-6-(methylsulfanyl)benzoic acid (CAS 1516052-88-2) is a high-purity benzoic acid derivative supplied with a minimum purity of ≥97% . This compound, with the molecular formula C₈H₇FO₂S and a molecular weight of 186.20 g/mol, serves as a valuable building block in medicinal chemistry and pharmaceutical research . The molecule features a benzoic acid core functionalized with a fluorine atom and a methylsulfanyl (or methylthio) group at the 2- and 6- positions of the aromatic ring, respectively, as defined by its SMILES notation CSC1=CC=CC(=C1C(=O)O)F . This specific substitution pattern makes it a versatile intermediate for synthesizing more complex molecules, particularly in the exploration of novel active pharmaceutical ingredients (APIs). For research purposes, it is recommended to store the compound at 4°C under an inert nitrogen atmosphere to maintain stability . Researchers should note that this product is intended for research and further manufacturing applications only; it is not intended for diagnostic or direct human use . Please refer to the product's Safety Data Sheet (SDS) for detailed handling and hazard information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-6-methylsulfanylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO2S/c1-12-6-4-2-3-5(9)7(6)8(10)11/h2-4H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWQAFIDDWAYLJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comprehensive Spectroscopic and Crystallographic Characterization of 2 Fluoro 6 Methylsulfanyl Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Detailed analysis of the chemical shifts, spin-spin coupling, and connectivity for 2-Fluoro-6-(methylsulfanyl)benzoic acid cannot be provided without experimental NMR data.

Proton (¹H) NMR Chemical Shift Analysis and Spin-Spin Coupling

A table of proton chemical shifts and coupling constants cannot be generated.

Carbon-13 (¹³C) NMR Spectroscopy: Chemical Shifts and Fluorine Coupling

A table of carbon-13 chemical shifts and carbon-fluorine coupling constants cannot be generated.

Advanced Two-Dimensional NMR Techniques for Connectivity Assignments

A discussion of 2D NMR data (such as COSY, HSQC, and HMBC) is not possible.

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Analysis

A detailed analysis of the vibrational modes of this compound from FT-IR and Raman spectroscopy cannot be provided without the corresponding experimental spectra.

Fourier Transform Infrared (FT-IR) Spectroscopy: Characteristic Vibrational Modes

A table of characteristic FT-IR vibrational frequencies cannot be generated.

Raman Spectroscopy: Complementary Vibrational Information

A table of characteristic Raman shifts cannot be generated.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the precise determination of a compound's molecular mass and the elucidation of its fragmentation pathways. For this compound (C₈H₇FO₂S), this analysis provides unambiguous confirmation of its elemental composition.

Table 1: Predicted HRMS Data for this compound Adducts

AdductPredicted m/z
[M+H]⁺187.02236
[M+Na]⁺209.00430
[M-H]⁻185.00780
[M+NH₄]⁺204.04890
[M+K]⁺224.97824
[M]⁺186.01453
[M]⁻186.01563

Source: PubChem CID 20259813. uni.lu

The fragmentation of this compound under mass spectrometry conditions would be expected to follow patterns characteristic of substituted benzoic acids and thioanisoles. Key fragmentation pathways would likely involve the loss of the carboxylic acid group (COOH), cleavage of the methyl group from the sulfur atom, and potentially rearrangements involving the fluorine substituent. However, without experimental data, a definitive fragmentation analysis remains speculative.

X-ray Crystallography and Solid-State Structural Investigations

A comprehensive search of crystallographic databases, including the Cambridge Structural Database (CSD), and a review of relevant scientific journals did not yield a published crystal structure for this compound. Therefore, a detailed analysis based on experimental data for the subsections below cannot be provided at this time. The following sections outline the type of information that would be derived from such a study.

Determination of Molecular Conformation and Bond Parameters

An X-ray crystallographic study would provide precise measurements of bond lengths, bond angles, and torsion angles within the this compound molecule. This data would reveal the planarity of the benzene (B151609) ring and the orientation of the carboxylic acid and methylsulfanyl substituents relative to the ring. Of particular interest would be the torsion angles defining the orientation of the -COOH and -SCH₃ groups, which are influenced by steric and electronic interactions with the adjacent fluorine atom.

Analysis of Intermolecular Interactions (e.g., O-H···O Hydrogen Bonds, C-H···F Interactions)

In the solid state, molecules of this compound would be expected to engage in a variety of intermolecular interactions. The most prominent of these would likely be the classic carboxylic acid dimer formation, where two molecules are linked by a pair of O-H···O hydrogen bonds. Additionally, weaker interactions such as C-H···O, C-H···F, and potentially S···O or S···F contacts could play a significant role in stabilizing the crystal lattice. The presence and geometry of C-H···F interactions are of particular interest in the study of organofluorine compounds.

Crystal Packing Motifs and Supramolecular Architectures

The arrangement of molecules in the crystal, or crystal packing, is governed by the interplay of the various intermolecular interactions. For substituted benzoic acids, common packing motifs include herringbone patterns and stacked arrangements of the aromatic rings. The specific supramolecular architecture of this compound would be determined by the combination of the strong carboxylic acid dimers and the weaker, more directional interactions involving the fluorine and sulfur atoms.

Computational Chemistry and Quantum Mechanical Investigations of 2 Fluoro 6 Methylsulfanyl Benzoic Acid

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is used to investigate the electronic structure of many-body systems, such as atoms and molecules. DFT methods are based on the principle that the energy of a molecule can be determined from its electron density, which simplifies the complexity of the many-electron Schrödinger equation. These calculations are instrumental in predicting the geometric and electronic properties of molecules like 2-Fluoro-6-(methylsulfanyl)benzoic acid.

The biological and chemical activity of a molecule is often dictated by its three-dimensional shape or conformation. For this compound, conformational flexibility arises primarily from the rotation around the C-C bond connecting the carboxylic acid group to the benzene (B151609) ring and the C-S bond of the methylsulfanyl group.

A detailed conformational analysis would involve systematically rotating these bonds and calculating the corresponding energy at each step to map out the potential energy surface (PES). This process identifies the most stable conformations (energy minima) and the energy barriers (transition states) that separate them. For the carboxylic acid group, two primary planar rotational isomers, often referred to as syn and anti or cis and trans, are of interest, depending on the orientation of the hydroxyl proton relative to the carbonyl oxygen. The presence of bulky ortho-substituents (fluorine and methylsulfanyl) would significantly influence the preferred orientation of the carboxylic acid group, potentially leading to non-planar minimum energy structures to alleviate steric strain. Studies on similar substituted benzoic acids have shown that intramolecular hydrogen bonding between an ortho-substituent and the carboxylic acid proton can stabilize specific conformations.

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain and predict chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. DFT calculations can precisely compute the energies of these orbitals and visualize their spatial distribution. For this compound, the electron density distribution in the HOMO and LUMO would likely be spread across the aromatic ring and the substituent groups, with specific localizations indicating the most probable sites for electrophilic and nucleophilic attack.

Table 1: Illustrative Frontier Molecular Orbital Parameters (Note: The following data is hypothetical and serves to illustrate the typical output of a DFT calculation. Specific values for this compound require dedicated computational analysis.)

Parameter Description Illustrative Value
EHOMO Energy of the Highest Occupied Molecular Orbital -6.5 eV
ELUMO Energy of the Lowest Unoccupied Molecular Orbital -1.2 eV

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | 5.3 eV |

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. It provides a guide to the charge distribution, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). In an MEP map, regions of negative potential, typically colored red, indicate an excess of electrons and are susceptible to electrophilic attack. Regions of positive potential, colored blue, are electron-deficient and represent likely sites for nucleophilic attack. Green areas denote neutral potential.

For this compound, the MEP map would be expected to show significant negative potential around the oxygen atoms of the carboxylic acid group and the fluorine atom, highlighting them as centers of high electron density. The acidic proton of the carboxyl group would appear as a region of high positive potential. Such maps are invaluable for predicting how the molecule will interact with other molecules, including biological receptors or chemical reagents.

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the various stretching, bending, and torsional motions of its atoms. These computed frequencies can be directly correlated with experimental infrared (IR) and Raman spectra, serving as a powerful tool for structural confirmation and spectral assignment. By comparing the calculated vibrational spectrum with the experimental one, researchers can validate the computed minimum-energy geometry. Any significant discrepancies might suggest the presence of multiple conformers or intermolecular interactions, such as hydrogen bonding in the solid state, which are not accounted for in a gas-phase calculation of a single molecule. A scaling factor is often applied to the computed frequencies to correct for anharmonicity and other systematic errors inherent in the theoretical model.

Ab Initio and Semi-Empirical Quantum Chemical Studies on Substituent Effects

While DFT is highly popular, other quantum chemical methods can also provide valuable insights. Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory), are derived directly from theoretical principles without the inclusion of experimental data. They can offer a different perspective on the electronic structure.

Hirshfeld Surface Analysis for Quantitative Assessment of Intermolecular Contacts in the Solid State

Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions within a crystal lattice. The Hirshfeld surface is a unique boundary for a molecule in a crystal, defined by the points where the contribution to the electron density from the molecule is equal to the contribution from all other molecules in the crystal.

Table 2: Illustrative Intermolecular Contact Contributions from Hirshfeld Surface Analysis (Note: This table presents a hypothetical breakdown of intermolecular contacts to illustrate the type of data obtained from Hirshfeld analysis. Actual percentages for this compound would depend on its specific crystal structure.)

Contact Type Description Illustrative Contribution (%)
O···H / H···O Hydrogen bonding and other close contacts involving oxygen and hydrogen 30.5%
H···H General van der Waals forces between hydrogen atoms 45.2%
C···H / H···C Interactions involving carbon and hydrogen atoms 12.8%
F···H / H···F Contacts involving the fluorine atom 6.5%
S···H / H···S Contacts involving the sulfur atom 3.1%

| Other | C···C, S···O, etc. | 1.9% |

Molecular Dynamics Simulations for Conformational Flexibility in Solution Phase

A comprehensive search of publicly available scientific literature did not yield specific molecular dynamics (MD) simulation studies focused on this compound. Therefore, this section outlines the established principles and methodologies of how MD simulations are employed to investigate the conformational flexibility of such a molecule in a solution phase, and presents illustrative data that would be characteristic of such a study.

Molecular dynamics simulation is a powerful computational technique used to model the physical movements of atoms and molecules over time. For a molecule like this compound, an MD simulation would provide detailed insight into its dynamic behavior in a solvent, revealing how interactions with solvent molecules influence its three-dimensional structure and flexibility.

The conformational landscape of this compound is primarily defined by the rotation around key single bonds (dihedral angles), particularly the bond connecting the carboxylic acid group to the benzene ring and the bond connecting the methylsulfanyl group to the ring. The interplay between the bulky methylsulfanyl group, the electronegative fluorine atom, and the carboxylic acid group dictates the molecule's preferred shapes (conformers) and the energy barriers between them.

In a typical MD simulation study, a model of the molecule is placed in a simulated box filled with a chosen solvent, such as water or dimethyl sulfoxide (B87167) (DMSO), to mimic experimental conditions. The simulation then calculates the forces between all atoms and uses Newton's laws of motion to predict their subsequent positions and velocities over a series of very small time steps. The resulting trajectory provides a high-resolution "movie" of the molecule's behavior.

Analysis of this trajectory would reveal the distribution of different conformers, the lifetimes of these states, and the pathways of transition between them. Key parameters that would be investigated include:

Dihedral Angle Distribution: The simulation would track the torsion angles of the C-C bond (ring-COOH) and the C-S bond (ring-SCH₃). The probability distribution of these angles indicates the most stable rotational orientations of these functional groups.

Solvent Interactions: The study would quantify interactions, such as hydrogen bonds, between the carboxylic acid group and polar solvent molecules. These interactions can significantly stabilize certain conformations over others.

Conformational Energy Landscape: By analyzing the potential energy of the molecule throughout the simulation, researchers can map out an energy landscape that identifies low-energy (stable) conformers and the energy required to transition between them.

The findings from such simulations are crucial for understanding how the molecule might interact with biological targets, like enzyme active sites, where conformational flexibility is a key determinant of binding affinity and activity.

The following interactive table provides an illustrative example of the type of data that could be generated from an MD simulation of this compound in two different solvents. The data represents hypothetical populations of distinct conformational states defined by the orientation of the carboxylic acid and methylsulfanyl groups.

Conformer IDDescriptionHypothetical Population in Water (%)Hypothetical Population in DMSO (%)Key Intermolecular Interaction
Conf-ACOOH group planar with ring, SCH₃ group perpendicular4530Strong H-bonding between COOH and water
Conf-BCOOH group twisted from ring, SCH₃ group planar3550Favorable dipole interactions with DMSO
Conf-CBoth COOH and SCH₃ groups twisted from ring2020Transient, intermediate state

Chemical Reactivity and Mechanistic Pathways of 2 Fluoro 6 Methylsulfanyl Benzoic Acid

Influence of Ortho-Fluoro and Methylthio Substituents on Aromatic Ring Reactivity

The reactivity of the benzene (B151609) ring in 2-Fluoro-6-(methylsulfanyl)benzoic acid towards electrophilic aromatic substitution is modulated by the combined electronic and steric influences of its substituents.

The electronic character of the aromatic ring is influenced by two primary substituent effects: the inductive effect (I) and the resonance (or mesomeric, M) effect.

Fluoro Substituent : The fluorine atom is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I). This effect decreases the electron density of the aromatic ring, deactivating it towards electrophilic attack. Conversely, fluorine possesses lone pairs of electrons that can be donated to the aromatic π-system, resulting in a weak electron-donating resonance effect (+M). While the -I effect generally outweighs the +M effect for halogens, making the ring less reactive than benzene, the +M effect is crucial in directing incoming electrophiles, primarily to the para position.

Methylthio Substituent : The methylthio (-SCH₃) group exhibits a dual electronic nature. The sulfur atom is more electronegative than carbon, leading to a weak electron-withdrawing inductive effect (-I). However, like fluorine, the sulfur atom has lone pairs of electrons that can participate in resonance, resulting in a moderate electron-donating resonance effect (+M). This +M effect increases the electron density at the ortho and para positions, thereby activating the ring towards electrophilic substitution.

The cumulative effect on the aromatic ring is a complex balance of these competing influences. The carboxylic acid group itself is a deactivating group, directing incoming electrophiles to the meta position. The interplay between the ortho/para-directing methylthio group and the meta-directing carboxyl group, further complicated by the deactivating fluoro group, makes predicting the precise outcome of electrophilic aromatic substitution non-trivial.

The placement of two substituents in the positions ortho to the carboxylic acid group creates significant steric hindrance. This phenomenon gives rise to the "ortho effect," which has profound consequences for the molecule's conformation and reactivity.

The steric strain between the bulky methylthio group, the smaller fluoro group, and the carboxylic acid group forces the -COOH group to twist out of the plane of the benzene ring. This loss of coplanarity inhibits the resonance interaction between the carboxyl group's π-system and the aromatic ring. A primary consequence of this steric inhibition of resonance is a notable increase in the acidity of the carboxylic acid, as the destabilizing cross-conjugation with the phenyl ring is diminished.

Reactions Involving the Carboxylic Acid Functionality

The reactivity of the carboxyl group is heavily influenced by the adjacent ortho substituents.

One of the most significant characteristics of 2,6-disubstituted benzoic acids is their enhanced acidity compared to benzoic acid itself. This increased acidity is a direct result of the "ortho effect." By forcing the carboxyl group out of the plane of the ring, the steric hindrance from the ortho-fluoro and ortho-methylthio groups minimizes resonance between the carboxyl group and the ring. This increases the acidity of the proton on the carboxyl group.

Table 1: Comparison of pKa Values for Benzoic Acid and Related Compounds

Compound pKa Value
Benzoic Acid 4.20
2-Fluorobenzoic Acid 3.27 wikipedia.org
3-Fluorobenzoic Acid 3.86

Reactions such as esterification and amidation, which proceed via nucleophilic attack on the carbonyl carbon of the carboxylic acid, are significantly hindered in this compound. The two ortho substituents sterically shield the reaction center, making it difficult for nucleophiles to approach the carbonyl carbon.

Standard methods for esterification, like the Fischer esterification, may proceed very slowly or not at all. Similarly, direct amidation with amines often requires harsh conditions or specialized coupling reagents designed to overcome severe steric hindrance. encyclopedia.pubnih.govchimia.ch For instance, a related compound, 2-Fluoro-6-methylbenzoic acid, can undergo amination reactions, but this often requires specific synthetic strategies. ossila.com Overcoming the steric barrier may involve the use of highly reactive acylating agents (e.g., converting the carboxylic acid to an acyl chloride) or specialized catalytic methods. mdpi.com

Reduction: The carboxyl group of this compound can be reduced to a primary alcohol, forming [2-Fluoro-6-(methylsulfanyl)phenyl]methanol. This transformation requires powerful reducing agents. Reagents such as lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran complex (BH₃·THF) are effective for this reduction, even with the presence of steric hindrance. libretexts.org Milder reagents like sodium borohydride (NaBH₄) are generally ineffective at reducing carboxylic acids unless activating agents are used. researchgate.netsci-hub.se

Oxidation: The carboxylic acid functional group is in a high oxidation state and is generally resistant to further oxidation under typical conditions. libretexts.org Subjecting the molecule to harsh oxidative conditions would more likely lead to the degradation of the aromatic ring or oxidation of the methylthio substituent to a sulfoxide (B87167) or sulfone. Under certain extreme conditions, oxidation can lead to the removal of the carboxyl group as carbon dioxide in a process known as decarboxylation. libretexts.orgonepetro.org

Transformations of the Methylthio Group

The methylthio group (-SCH₃) of this compound is a versatile functional group that can undergo various chemical transformations, significantly altering the electronic and steric properties of the molecule. Key reactions involving this group include oxidation to sulfoxide and sulfone derivatives and alkylation to form sulfonium salts.

Oxidation to Sulfoxide and Sulfone Derivatives

The sulfur atom in the methylthio group of this compound can be selectively oxidized to form the corresponding sulfoxide and sulfone. This transformation is significant as it converts the electron-donating methylthio group into the strongly electron-withdrawing sulfinyl (-SOCH₃) and sulfonyl (-SO₂CH₃) groups, respectively. This change in electronic nature profoundly impacts the reactivity of the aromatic ring.

The oxidation can be achieved using a variety of oxidizing agents, and the product obtained (sulfoxide or sulfone) can often be controlled by the choice of reagent and reaction conditions. Common oxidants for the conversion of aryl sulfides to sulfoxides and sulfones include hydrogen peroxide, peroxy acids (such as meta-chloroperoxybenzoic acid, m-CPBA), and potassium permanganate (B83412).

For the selective oxidation to the sulfoxide, milder conditions and a stoichiometric amount of the oxidizing agent are typically employed. For instance, treatment with one equivalent of hydrogen peroxide in a suitable solvent like acetic acid can yield the corresponding sulfoxide. nih.gov

Further oxidation of the sulfoxide or direct oxidation of the sulfide (B99878) with a stronger oxidizing agent or an excess of the oxidant leads to the formation of the sulfone. For example, reacting the sulfide with an excess of hydrogen peroxide or a more potent reagent like potassium permanganate would yield 2-fluoro-6-(methylsulfonyl)benzoic acid. organic-chemistry.org The progress of these oxidations can often be monitored by techniques such as thin-layer chromatography or nuclear magnetic resonance (NMR) spectroscopy.

The general scheme for the oxidation is as follows:

Scheme 1: Oxidation of this compound to its sulfoxide and sulfone derivatives.

Table 1: Common Oxidizing Agents for Sulfide Oxidation

Oxidizing AgentTypical Product(s)Reaction Conditions
Hydrogen Peroxide (H₂O₂)Sulfoxide or SulfoneStoichiometry and temperature dependent nih.gov
meta-Chloroperoxybenzoic acid (m-CPBA)Sulfoxide or SulfoneStoichiometry dependent
Potassium Permanganate (KMnO₄)SulfoneTypically strong oxidation
Oxygen/AirSulfoxide or SulfoneTemperature and catalyst dependent researchgate.netnih.gov
Electrochemical OxidationSulfoxide or SulfoneCurrent and solvent dependent acs.org

Alkylation and Formation of Sulfonium Salts

The sulfur atom of the methylthio group in this compound is nucleophilic and can react with alkylating agents to form sulfonium salts. This reaction involves the formation of a new carbon-sulfur bond, resulting in a positively charged sulfur center.

Commonly used alkylating agents for this transformation include alkyl halides, such as iodomethane, and dialkyl sulfates, like dimethyl sulfate. thieme-connect.de The reaction is typically carried out in a suitable solvent, and the resulting sulfonium salt precipitates out of the solution or can be isolated after workup.

The formation of a sulfonium salt further modifies the electronic properties of the substituent, converting the neutral methylthio group into a positively charged, strongly electron-withdrawing group. These sulfonium salts can be useful intermediates in organic synthesis. nih.gov For instance, they can act as leaving groups in nucleophilic substitution reactions or undergo rearrangements.

Scheme 2: Alkylation of this compound to form a sulfonium salt.

Table 2: Common Alkylating Agents for Sulfide Alkylation

Alkylating AgentProduct Type
Iodomethane (CH₃I)Methylsulfonium salt
Dimethyl sulfate ((CH₃)₂SO₄)Methylsulfonium salt
Alkyl triflatesAlkylsulfonium salt

Regioselectivity and Stereoselectivity in Aromatic Substitution Reactions

The substituents on the aromatic ring of this compound, namely the fluorine atom, the methylsulfanyl group, and the carboxylic acid group, exert significant influence on the regioselectivity of electrophilic and nucleophilic aromatic substitution reactions.

In the context of electrophilic aromatic substitution , the directing effects of the existing substituents determine the position of the incoming electrophile. The activating or deactivating nature of these groups and their directing preferences (ortho, meta, or para) are crucial in predicting the reaction outcome. wikipedia.org

-SCH₃ (Methylsulfanyl group): The methylsulfanyl group is an ortho-, para-directing and activating group. The sulfur atom can donate a lone pair of electrons via resonance, which stabilizes the intermediate carbocation formed during electrophilic attack at the ortho and para positions.

-COOH (Carboxylic acid group): The carboxylic acid group is a meta-directing and deactivating group. It withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring less nucleophilic.

Considering the positions of these groups in this compound, the fluorine and methylsulfanyl groups are ortho to the carboxylic acid. The directing effects of the activating methylsulfanyl group and the deactivating but ortho-, para-directing fluoro group will compete with the meta-directing effect of the carboxylic acid. The positions ortho and para to the activating -SCH₃ group (positions 3 and 5) and the position para to the -F group (position 3) would be electronically favored for electrophilic attack. However, steric hindrance from the adjacent substituents would likely disfavor substitution at the positions between the existing groups.

Stereoselectivity is generally not a primary consideration in these aromatic substitution reactions unless a chiral center is introduced or already present in the attacking or leaving group.

Table 3: Directing Effects of Substituents in Electrophilic Aromatic Substitution

SubstituentElectronic EffectActivating/DeactivatingDirecting Effect
-F-I > +MDeactivatingOrtho, Para
-SCH₃+M > -IActivatingOrtho, Para
-COOH-I, -MDeactivatingMeta

Applications of 2 Fluoro 6 Methylsulfanyl Benzoic Acid in Advanced Organic Synthesis and Emerging Fields

Role as a Versatile Fluorinated Building Block in Fine Chemical Synthesis

2-Fluoro-6-(methylsulfanyl)benzoic acid is recognized primarily as a fluorinated building block in the synthesis of fine chemicals. chemscene.combldpharm.com The incorporation of fluorine into organic molecules is a widely used strategy in the development of pharmaceuticals, agrochemicals, and advanced materials. sigmaaldrich.com Fluorine's high electronegativity and small size can significantly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. sigmaaldrich.com

The subject compound serves as a valuable synthon because its three distinct functional groups can undergo a variety of chemical transformations. The carboxylic acid group can be readily converted into esters, amides, or acid chlorides, allowing it to be coupled with a wide range of other molecules. The fluorine and methylsulfanyl groups can influence the reactivity of the aromatic ring and can also be targets for modification in later synthetic steps. The presence of these functionalities in a single, readily available molecule makes it an efficient starting point for the synthesis of complex chemical entities.

Table 1: Key Properties of this compound as a Building Block

Property Description Implication in Synthesis
Fluorine Substitution A single fluorine atom at the ortho position. Enhances metabolic stability and modulates the acidity of the carboxylic acid group. Can be used to block specific metabolic pathways. sigmaaldrich.com
Methylsulfanyl Group A sulfur-containing moiety at the ortho position. Can be oxidized to sulfoxide (B87167) or sulfone to further modify electronic properties or can participate in metal-catalyzed cross-coupling reactions.
Carboxylic Acid Group A versatile handle for chemical reactions. Allows for the formation of amide, ester, and other key linkages, serving as a primary connection point for building larger molecules. wikipedia.org

| Multifunctionality | Presence of three distinct reactive sites. | Enables sequential and regioselective reactions, providing a high degree of control in the construction of target molecules. |

Precursor in the Development of Complex Molecular Architectures

While its primary role is as a building block for functional molecules, the unique substitution pattern of this compound makes it a suitable precursor for creating more elaborate molecular frameworks. The functional groups can direct further reactions, allowing for the construction of fused ring systems or highly substituted aromatic compounds. For instance, the carboxylic acid and the ortho-substituents can participate in cyclization reactions to form heterocyclic structures, which are common motifs in many biologically active compounds.

Although specific, high-profile examples of its use in the total synthesis of complex natural products are not widely documented in scientific literature, its utility is evident in its commercial availability as a building block for research and development. chemscene.combldpharm.com Synthetic chemists utilize such building blocks to rapidly assemble molecular libraries for screening purposes or to construct key fragments of a larger, more complex target molecule.

Applications in Agrochemical and Specialty Chemical Development

The development of new agrochemicals, such as herbicides, fungicides, and insecticides, often relies on the use of fluorinated building blocks to enhance efficacy and environmental stability. sigmaaldrich.com The presence of a fluorine atom in a pesticide can increase its biological activity and resistance to metabolic degradation, leading to a longer-lasting effect.

While specific commercial agrochemicals derived from this compound are not publicly disclosed, its properties make it a candidate for research in this area. The combination of fluorine and a sulfur-containing moiety is found in a number of active agrochemical compounds. The methylsulfanyl group can be a site for metabolic activation or can be oxidized in the environment, potentially influencing the compound's persistence and mode of action. Its role as a building block allows for its incorporation into larger structures that can be screened for potential herbicidal or fungicidal activity.

Potential as a Ligand or Ligand Precursor in Organometallic Chemistry and Catalysis

The functional groups of this compound provide potential coordination sites for metal ions, suggesting its utility as a ligand in organometallic chemistry. wikipedia.org The carboxylic acid group can be deprotonated to form a carboxylate, which is an excellent coordinating group for a wide variety of metals. The sulfur atom of the methylsulfanyl group has lone pairs of electrons and can also coordinate to softer metal centers.

Table 2: Potential Metal Coordination Sites of this compound

Functional Group Coordination Mode Potential Metal Partners
Carboxylic Acid Monodentate, bidentate chelating, or bridging Transition metals, lanthanides, main group metals
Methylsulfanyl Dative bonding through sulfur lone pairs Soft metals such as Palladium (Pd), Platinum (Pt), Gold (Au), Copper (Cu)

| Fluorine | Weak coordination or secondary interactions | Highly electropositive metals |

This potential for multi-site coordination could allow the compound to act as a bidentate ligand, forming stable chelate rings with a metal center. Such metal complexes could have applications in catalysis, for example, by providing a defined and stable coordination environment that can facilitate a chemical reaction. While specific research focusing on the organometallic complexes of this compound is not extensive, the fundamental principles of coordination chemistry suggest that it is a promising candidate for exploration in this field. nih.gov

Q & A

Q. What are the common synthetic routes for preparing 2-fluoro-6-(methylsulfanyl)benzoic acid, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the benzene ring. A plausible route includes:

Electrophilic Substitution : Introduce fluorine at the 2-position using fluorinating agents (e.g., Selectfluor®) under anhydrous conditions .

Methylsulfanyl Group Introduction : Thiolation via nucleophilic substitution (e.g., using methyl mercaptan and a base like K₂CO₃) or coupling reactions (e.g., Pd-catalyzed C–S cross-coupling) .

Carboxylic Acid Formation : Oxidative cleavage of a methyl group (e.g., KMnO₄/H₂SO₄) or hydrolysis of a nitrile intermediate .

  • Critical Parameters : Temperature (60–120°C for thiolation), solvent polarity (DMF or THF), and catalyst loading (for coupling reactions) significantly affect yield. Side reactions (e.g., over-oxidation) require careful monitoring .

Q. Which analytical techniques are most reliable for characterizing purity and structural integrity?

  • Methodological Answer :
  • HPLC-MS/MS : Quantifies purity and detects trace impurities (e.g., sulfoxide byproducts from methylsulfanyl oxidation) using reverse-phase C18 columns and electrospray ionization .
  • NMR Spectroscopy : ¹⁹F NMR (δ ~ -110 ppm for fluorine) and ¹H NMR (δ 2.5–3.0 ppm for methylsulfanyl) confirm substituent positions .
  • FT-IR : Carboxylic acid O–H stretch (~2500–3000 cm⁻¹) and C=O (~1700 cm⁻¹) validate functional groups .
  • Elemental Analysis : Validates stoichiometry, particularly for sulfur content .

Q. How can researchers optimize purification protocols for this compound?

  • Methodological Answer :
  • Recrystallization : Use ethanol/water mixtures to exploit solubility differences. Pre-purify via solid-phase extraction (SPE) with C18 cartridges to remove non-polar impurities .
  • Chromatography : Preparative TLC (silica gel, hexane/ethyl acetate gradient) or flash chromatography for small-scale purification .
  • Acid-Base Partitioning : Leverage the carboxylic acid’s pH-dependent solubility (e.g., dissolve in NaOH, precipitate with HCl) .

Advanced Research Questions

Q. What strategies resolve discrepancies in kinetic data during esterification or coupling reactions involving this compound?

  • Methodological Answer :
  • Multi-Objective Experimental Design : Use online model-identification frameworks to optimize reaction parameters (e.g., temperature, catalyst loading) in real time. For example, Bayesian optimization balances competing objectives like reaction rate and byproduct formation .
  • In Situ Monitoring : Employ inline FTIR or Raman spectroscopy to track intermediate species and adjust conditions dynamically .

Q. How can computational tools predict reactivity or degradation pathways of this compound?

  • Methodological Answer :
  • DFT Calculations : Model electrophilic aromatic substitution (fluorine’s meta-directing effect) and methylsulfanyl’s steric/electronic contributions .
  • Retrosynthetic Software : Tools like Pistachio or Reaxys suggest feasible precursors (e.g., 2-fluoro-6-iodobenzoic acid for cross-coupling) and evaluate pathway feasibility .
  • Degradation Prediction : Use QSAR models to assess hydrolysis susceptibility (e.g., at the methylsulfanyl group under acidic conditions) .

Q. What methodologies address challenges in quantifying trace impurities or isomers?

  • Methodological Answer :
  • LC-MS/MS with Isotopic Labeling : Spike samples with ¹³C-labeled analogs to distinguish impurities from matrix effects .
  • Chiral HPLC : Resolve enantiomers (if present) using cellulose-based columns and polar mobile phases .
  • GC-MS Headspace Analysis : Detect volatile degradation products (e.g., methyl sulfoxides) .

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